Lipophilicity Enhancement vs. 3-(Trifluoromethyl)pyrazole
The introduction of a chlorine atom at the 5-position of 3-(trifluoromethyl)pyrazole significantly increases lipophilicity. Calculated LogP for 5-chloro-3-(trifluoromethyl)-1H-pyrazole is 1.86-2.08 [REFS-1, REFS-2], compared to 1.43 for 3-(trifluoromethyl)pyrazole [3]. This increase in LogP can enhance membrane permeability and alter distribution profiles in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.86 - 2.08 |
| Comparator Or Baseline | 3-(trifluoromethyl)pyrazole: LogP = 1.43 |
| Quantified Difference | ΔLogP ≈ +0.43 to +0.65 units |
| Conditions | Calculated values using ChemDraw and Molbase algorithms |
Why This Matters
Higher LogP is often correlated with improved membrane permeability, which can be a critical parameter in optimizing oral bioavailability or cell-based assay performance.
- [1] Chembase. (n.d.). 5-chloro-3-(trifluoromethyl)-1H-pyrazole. LogP: 1.86. View Source
- [2] Molbase. (n.d.). 5-chloro-3-(trifluoromethyl)-1H-pyrazole. LogP: 2.0819. View Source
- [3] BOC Sciences. (n.d.). 3-(Trifluoromethyl)pyrazole. LogP: 1.42850. View Source
